4-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide
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Overview
Description
4-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide is a synthetic organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids.
Preparation Methods
The synthesis of 4-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and a nitrile compound.
Coupling Reactions: The tetrazole ring is then coupled with a phenyl group through various coupling reactions, such as Suzuki or Heck coupling.
Industrial production methods often involve the use of microwave-assisted synthesis to increase yield and reduce reaction times .
Chemical Reactions Analysis
4-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can form stable complexes with metal ions, which can influence various biochemical pathways . Additionally, the compound can interact with enzymes and receptors, leading to its diverse biological activities .
Comparison with Similar Compounds
4-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide can be compared with other tetrazole-containing compounds, such as:
Losartan: An angiotensin II receptor antagonist used to treat high blood pressure.
Candesartan: Another angiotensin II receptor antagonist with similar uses.
Valsartan: Also used to treat high blood pressure and heart failure.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a different set of molecular targets compared to other tetrazole-containing compounds .
Properties
Molecular Formula |
C17H17N5O |
---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
4-phenyl-N-[3-(tetrazol-1-yl)phenyl]butanamide |
InChI |
InChI=1S/C17H17N5O/c23-17(11-4-8-14-6-2-1-3-7-14)19-15-9-5-10-16(12-15)22-13-18-20-21-22/h1-3,5-7,9-10,12-13H,4,8,11H2,(H,19,23) |
InChI Key |
DNESYHWJAGAYHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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